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molecular formula C6H4BrFO B1268413 2-Bromo-4-fluorophenol CAS No. 496-69-5

2-Bromo-4-fluorophenol

Cat. No. B1268413
M. Wt: 191 g/mol
InChI Key: MEYRABVEYCFHHB-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

1.0 g (5.24 mmol) of 2-bromo-4-fluorophenol is initially charged in 4 ml of TFA. Over a period of 20 min, 1.47 g (10.47 mmol) of hexamethylenetetramine are added a little at a time. The mixture is then heated under reflux for 28 h. At RT, 6 ml of water and 3 ml of 50% strength sulfuric acid are added. After 2 h at RT, the reaction mixture is extracted twice with in each case 30 ml of ethyl acetate. The combined organic phases are washed four times with 1N hydrochloric acid and once with water and then dried over magnesium sulfate. The crude product is reacted further without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH2:10]1N2CN3CN(C2)CN1C3.[OH2:20].S(=O)(=O)(O)O>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[C:3]([OH:9])=[C:4]([CH:5]=[C:6]([F:8])[CH:7]=1)[CH:10]=[O:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 28 h
Duration
28 h
WAIT
Type
WAIT
Details
After 2 h at RT
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted twice with in each case 30 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed four times with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with water and then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product is reacted further without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C(=C(C=O)C=C(C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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